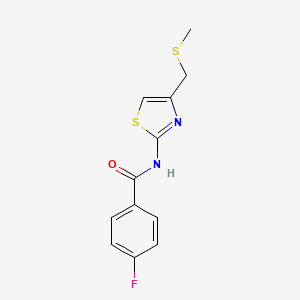

4-氟-N-(4-((甲硫基)甲基)噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

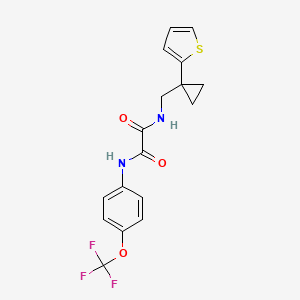

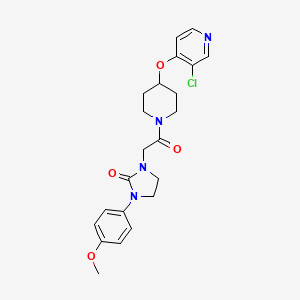

The compound "4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide" is a derivative that falls within the class of benzamides, which are known for their biological properties. Benzamide derivatives are often explored for their potential applications in medicinal chemistry, particularly as anticancer agents. The presence of a thiazole ring and a fluorine atom in the structure of such compounds is significant, as these moieties are frequently associated with enhanced biological activity and improved pharmacokinetic properties .

Synthesis Analysis

The synthesis of benzamide derivatives with thiazole scaffolds can be performed using microwave-assisted methods, which provide a facile and solvent-free approach to obtain these compounds. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamides were synthesized under microwave irradiation, demonstrating the efficiency of this technique in constructing complex molecules that include both benzamide and thiazole functionalities . Similarly, the synthesis of fluorobenzamides containing thiazole and thiazolidine rings has been achieved through condensation reactions, highlighting the versatility of synthetic strategies available for such compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry, along with elemental analysis. X-ray crystallography provides detailed insights into the molecular packing and the presence of intermolecular interactions such as hydrogen bonds, which are crucial for the stability and properties of the crystalline material . The crystal structure analysis of related compounds has revealed the significance of strong and weak hydrogen bonds in determining the variations in crystal packing .

Chemical Reactions Analysis

Benzamide derivatives with thiazole rings can undergo various chemical reactions, including condensation and cyclization, to form structurally diverse analogs. The presence of a fluorine atom in the benzamide moiety can influence the reactivity and the resulting biological activity of these compounds. For example, the synthesis of 5-arylidene derivatives from fluorobenzamides through Knoevenagel condensation has been reported, demonstrating the chemical versatility of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The introduction of fluorine atoms and thiazole rings can enhance the lipophilicity and electronic properties of these compounds, which are important factors for their biological activity. The antimicrobial and anticancer activities of these compounds have been evaluated in vitro, with some showing promising results against various cancer cell lines and microbial strains . Additionally, the gelation behavior of N-(thiazol-2-yl)benzamide derivatives has been studied, revealing the role of methyl functionality and non-covalent interactions in their supramolecular assembly .

科学研究应用

PET成像应用

- PET放射性配体开发:一种名为FIMX的4-氟-N-(4-((甲硫基)甲基)噻唑-2-基)苯甲酰胺衍生物被开发用于脑代谢型谷氨酸受体1 (mGluR1) 的PET成像。该化合物显示出用于成像神经精神疾病和帮助药物开发的潜力(Xu等人,2013年)。

抗菌特性

- 具有抗菌活性的氟代苯甲酰胺:合成了含有噻唑和噻唑烷的氟代苯甲酰胺,并显示出对各种细菌和真菌菌株有希望的抗菌活性。发现氟原子的存在增强了这种活性(Desai等人,2013年)。

化学合成和表征

- 晶体结构分析:相关化合物4-氟-N-(2-甲基-5-((2-(对甲苯氧基)乙酰胺基)甲基)嘧啶-4-基)苯甲酰胺的合成和X射线晶体结构分析提供了对晶体中分子堆积和相互作用的见解(Deng等人,2014年)。

- 超分子凝胶剂:N-(噻唑-2-基)苯甲酰胺衍生物,包括具有甲基官能团的衍生物,已被合成并研究其凝胶化行为。这项研究有助于了解非共价相互作用在凝胶化和超分子材料设计中的作用(Yadav & Ballabh,2020年)。

抗癌应用

- 抗癌化合物合成:合成了N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺并评估了其抗癌活性。一些衍生物表现出比参考药物依托泊苷更高的活性(Ravinaik等人,2021年)。

荧光传感器

- 苯并咪唑和苯并噻唑席夫碱:这些化合物,包括具有4-氟-N-(1H-四唑-5-基)苯甲酰胺衍生物的化合物,已被研究为Al3+和Zn2+等金属离子的荧光传感器(Suman等人,2019年)。

未来方向

The development of new compounds related to the thiazole scaffold continues to be an active area of research due to their diverse biological activities . Future work could focus on synthesizing new thiazole derivatives with different substituents and evaluating their biological activities. Additionally, more detailed studies on the mechanisms of action, physical and chemical properties, and safety profiles of these compounds would be beneficial.

属性

IUPAC Name |

4-fluoro-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2OS2/c1-17-6-10-7-18-12(14-10)15-11(16)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHZBHCPEZNBIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B3013549.png)

![1-(4-Methylpiperidin-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B3013559.png)

![[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone](/img/structure/B3013566.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3013567.png)